Teuscordinon

Description

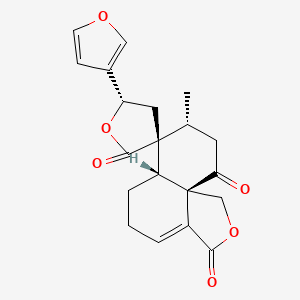

Structure

3D Structure

Properties

CAS No. |

76902-35-7 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(5'S,6aS,7R,8R,10aR)-5'-(furan-3-yl)-8-methylspiro[1,5,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione |

InChI |

InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-15H,2,4,7-8,10H2,1H3/t11-,14+,15-,19-,20+/m1/s1 |

InChI Key |

XDLLWFPVEHRTIN-XHMIZYAZSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5 |

Canonical SMILES |

CC1CC(=O)C23COC(=O)C2=CCCC3C14CC(OC4=O)C5=COC=C5 |

Origin of Product |

United States |

Nomenclature and Classification of Teuscordinon

Chemical Nomenclature and Identification

Teuscordinon is identified by several key chemical identifiers. Its Chemical Abstracts Service (CAS) Registry Number is 76902-35-7. nih.gov The molecular formula for this compound is C₂₀H₂₀O₆. nih.govnp-mrd.org This furanoid diterpene was first reported in 1981 as a constituent of Teucrium scordium. bohlmann-ban.deresearchgate.net

| Identifier | Value |

|---|---|

| CAS Number | 76902-35-7 nih.gov |

| Molecular Formula | C₂₀H₂₀O₆ nih.govnp-mrd.org |

| PubChem CID | 21123660 nih.gov |

| ChEMBL ID | CHEMBL2269677 nih.gov |

Classification within Diterpenoid Chemistry: The Neo-Clerodane Skeleton

This compound belongs to the large and structurally diverse class of natural products known as diterpenoids. Specifically, it is classified as a neo-clerodane diterpenoid. bas.bgnih.govnih.gov The core of these molecules is a bicyclic decalin ring system. bas.bg The neo-clerodane skeleton is a specific arrangement of this diterpenoid framework. bas.bg Diterpenoids of the neo-clerodane type are characteristic constituents of the genus Teucrium (Lamiaceae). bas.bgbas.bg The structural elucidation of these compounds often presents significant stereochemical challenges. bas.bg

Structural Relationships to Related Furanoid Diterpenoids

This compound is a furanoid diterpenoid, meaning its structure contains a furan (B31954) ring. bas.bgresearchgate.net This feature is common among many diterpenoids isolated from Teucrium species. bas.bgbas.bg this compound shares structural similarities with a variety of other neo-clerodane diterpenoids. For instance, it has been isolated from Teucrium montbretii subsp. libanoticum alongside other known compounds such as 6-ketoteuscordin, 6β-hydroxyteuscordin, and montanin (B1201546) D. nih.govcapes.gov.bracs.org The chemical synthesis of this compound has been achieved from other natural neo-clerodane diterpenes, such as teubotrin, highlighting the close biosynthetic and structural relationships within this chemical class. researchgate.net Oxidation of 6α-hydroxyteuscordin has also been shown to yield this compound. researchgate.net

Occurrence and Isolation

Botanical Source: Genus Teucrium Species and Subspecies

Teuscordinon has been identified within plants belonging to the genus Teucrium, a large and widespread group in the mint family, Lamiaceae. bas.bgwikipedia.org This genus comprises approximately 300 species, with a significant concentration in the Mediterranean region. wikipedia.org

The primary botanical source of this compound is Teucrium scordium, commonly known as water germander. bas.bgneist.res.in Specifically, the compound has been isolated from subspecies of this plant, including Teucrium scordium subsp. scordioides. bas.bginternationalscholarsjournals.com Research has also pointed to the presence of related diterpenoids in other Teucrium species, suggesting a broader distribution of this class of compounds within the genus. For instance, various neo-clerodane diterpenoids have been isolated from species such as T. alpestre, T. cuneifolium, T. divaricatum subsp. villosum, T. flavum subsp. hellenicum, and T. polium subsp. vincentinum. nih.govuni-plovdiv.bg

Table 1: Botanical Sources of this compound and Related Diterpenoids

| Genus | Species | Subspecies | Compound Class | Specific Compounds Isolated |

|---|---|---|---|---|

| Teucrium | scordium | scordioides | Furanoid Diterpene | This compound |

| Teucrium | alpestre | Neo-clerodane Diterpenoid | Not specified | |

| Teucrium | cuneifolium | Neo-clerodane Diterpenoid | Not specified | |

| Teucrium | divaricatum | villosum | Neo-clerodane Diterpenoid | Not specified |

| Teucrium | flavum | hellenicum | Neo-clerodane Diterpenoid | Not specified |

Geographic Distribution and Ecological Context of Source Plants

The genus Teucrium has a sub-cosmopolitan distribution, with a high concentration of species in the Mediterranean basin and temperate parts of Asia. dokumen.pub Teucrium scordium, the principal source of this compound, has a native range extending from Europe to China. wikipedia.org The subspecies Teucrium scordium subsp. scordioides is found in regions including Northwest Africa and from Southeast Europe to Xinjiang, China. kew.org

These plants typically thrive in specific ecological niches. Teucrium scordium is often found in wetland environments, such as the shores of calcareous lakes and in dune slacks. bsbi.org.uk In Europe, it can be found in fen habitats and fen-meadows. bsbi.org.uk For example, in Cambridgeshire, UK, it grows in a disused flooded limestone quarry. bsbi.org.uk Similarly, in Malta, Teucrium scordium subsp. scordioides is known to grow along or near water courses. maltawildplants.com The plant is a perennial and primarily grows in temperate biomes. kew.org

Extraction and Initial Purification Methodologies from Plant Material

The initial step in isolating this compound involves extracting the compound from the plant material. A common approach is solvent extraction, where the aerial parts of the Teucrium plant are treated with a suitable solvent. internationalscholarsjournals.comiipseries.org

The choice of solvent is critical and depends on the polarity of the target compound. For the extraction of diterpenoids like this compound, various organic solvents have been utilized. Acetone (B3395972) is one such solvent that has been effectively used to create an initial extract from the aerial parts of Teucrium species. nih.govuni-plovdiv.bg Other solvents, such as cyclohexane (B81311) and dichloromethane, have also been employed to produce extracts from Teucrium scordium subsp. scordioides. internationalscholarsjournals.com

Following the initial extraction, a series of purification steps are necessary. These often begin with the removal of the solvent, typically under reduced pressure, to yield a crude extract. iipseries.org This crude extract is a complex mixture containing numerous plant metabolites. To isolate the diterpenoid fraction, further separation techniques are employed. For instance, a "bitter fraction" can be obtained from the initial acetone extract, which is then subjected to further chromatographic separation. uni-plovdiv.bg

Chromatographic Isolation and Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a complex mixture. nih.gov In the isolation of this compound and other diterpenoids from Teucrium extracts, various chromatographic methods are employed. researchgate.net

Column Chromatography is a primary method used for the initial separation of the crude extract. google.comjournalagent.com The extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. researchgate.netbg.ac.rs Different compounds in the extract move through the column at different rates depending on their affinity for the adsorbent and the solvent system used, allowing for their separation into different fractions. journalagent.com

Thin-Layer Chromatography (TLC) is often used to monitor the progress of the column chromatography separation and to identify the fractions containing the compounds of interest. nih.govjppres.com This technique involves spotting the fractions onto a thin layer of adsorbent material and developing it with a solvent. hilarispublisher.com

For final purification, High-Performance Liquid Chromatography (HPLC) is frequently utilized. researchgate.netnih.gov This technique uses high pressure to pass the sample through a column with a smaller particle size, providing higher resolution and allowing for the isolation of pure compounds. jppres.com Preparative HPLC-ESIMS (Electrospray Ionization Mass Spectrometry) has been specifically mentioned in the isolation of neo-clerodane diterpenes from Teucrium species. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polivincin A |

| Polivincin B |

| Polivincin C |

| Teulamifin B |

| Acetone |

| Cyclohexane |

| Dichloromethane |

Structural Elucidation and Characterization

Spectroscopic and Spectrometric Techniques Utilizedresearchgate.netresearchgate.net

The principal methods for the structural determination of Teuscordinon and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). researchgate.net

NMR spectroscopy has been indispensable for elucidating the structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have enabled the complete assignment of all proton and carbon signals, revealing the intricate stereochemistry of the molecule. researchgate.net The data presented here corresponds to that reported for 6-ketoteuscordin, acquired in both deuterated acetone (B3395972) (acetone-d₆) and deuterated chloroform (B151607) (CDCl₃) to ensure comprehensive characterization. researchgate.net

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are crucial for determining the connectivity between neighboring protons. For this compound (as 6-ketoteuscordin), the ¹H NMR spectrum reveals characteristic signals for the furan (B31954) ring protons, methine protons, methylene (B1212753) protons, and a methyl group, all of which are consistent with a neo-clerodane skeleton. researchgate.net

| Position | ¹H NMR δ [ppm] (J [Hz]) in Acetone-d₆ | ¹H NMR δ [ppm] (J [Hz]) in CDCl₃ |

|---|---|---|

| 1α | 2.10 ov m | 2.07 (β) ov m |

| 1β | 1.57 m | 1.61 (α) m |

| 2α | 2.01 ov m | 1.96 (β) ov m |

| 2β | 1.83 m | 1.80 (α) ov m |

| 3α | 2.62 ddd (14.2, 5.7, 2.0) | 2.53 (β) ddd (14.5, 5.8, 2.0) |

| 3β | 2.29 ddd (14.2, 12.8, 6.8) | 2.39 (α) dd (14.5, 12.8) |

| 4 | 3.32 dd (12.8, 5.7) | 3.20 dd (12.8, 5.8) |

| 7α | 2.99 ddd (17.5, 6.8, 2.0) | 2.86 (β) dd (10.9, 3.9) |

| 7β | 2.80 dd (17.5, 3.1) | - |

| 8 | 2.31 qd (7.1, 4.5) | 2.31 qd (7.1, 4.5) |

| 10 | 2.79 br dd (10.2, 4.0) | 2.79 br dd (10.2, 4.0) |

| 11A | 2.85 A dd (14.2, 8.0) | 2.54 A dd (14.2, 8.0) |

| 11B | 2.46 B dd (14.2, 9.3) | 2.46 B dd (14.2, 9.3) |

| 12 | 5.85 m | 5.44 (α) t (8.4) |

| 14 | 6.59 dd (1.8, 0.8) | 6.40 br s |

| 15 | 7.78 m | 7.48 br s |

| 16 | 7.78 m | 7.48 br s |

| 18-Me | 1.16 d (7.1) | 1.16 d (7.1) |

| 19A | 4.93 d (12.4) | 4.80 (A) d (12.4) |

| 19B | 4.49 d (12.4) | 4.49 (B) d (12.4) |

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in a molecule. For this compound (as 6-ketoteuscordin), the spectrum shows 20 distinct carbon signals, consistent with its molecular formula. researchgate.net The chemical shifts provide insight into the nature of each carbon atom (e.g., carbonyl, olefinic, furanoid, aliphatic). Notably, the signals for the two lactone carbonyls (C-20 and C-17) and the ketone at C-6 are observed at characteristically high chemical shifts. researchgate.net

| Position | ¹³C NMR δ [ppm] in Acetone-d₆ | ¹³C NMR δ [ppm] in CDCl₃ |

|---|---|---|

| 1 | 26.5, CH₂ | 26.2, CH₂ |

| 2 | 19.6, CH₂ | 19.2, CH₂ |

| 3 | 36.5, CH₂ | 36.4, CH₂ |

| 4 | 49.2, CH | 49.2, CH |

| 5 | 53.3, C | 53.0, C |

| 6 | 208.1, C | 207.1, C |

| 7 | 47.6, CH₂ | 47.4, CH₂ |

| 8 | 38.3, CH | 38.3, CH |

| 9 | 50.4, C | 50.2, C |

| 10 | 41.7, CH | 40.5, CH |

| 11 | 42.1, CH₂ | 41.0, CH₂ |

| 12 | 74.6, CH | 72.1, CH |

| 13 | 126.1, C | 125.8, C |

| 14 | 108.4, CH | 107.8, CH |

| 15 | 144.9, CH | 144.2, CH |

| 16 | 141.0, CH | 139.7, CH |

| 17 | 174.5, C | 174.1, C |

| 18 | 15.5, CH₃ | 15.4, CH₃ |

| 19 | 72.5, CH₂ | 72.1, CH₂ |

| 20 | 176.6, C | 176.2, C |

Two-dimensional (2D) NMR experiments were fundamental in assembling the complete molecular structure of this compound by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. By analyzing the cross-peaks in the COSY spectrum, it was possible to trace the proton-proton connectivity within the various spin systems of the molecule, such as the cyclohexanone (B45756) ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. The HSQC spectrum was crucial for unambiguously assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique was vital for connecting the individual spin systems established by COSY. For instance, correlations from the methyl protons (H-18) to carbons C-8, C-9, and C-10, and from the furan protons to carbons in the decalin core, helped to piece together the entire carbon skeleton, including the positions of quaternary carbons which have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY data provides critical information about the stereochemistry of the molecule, such as the relative orientation of substituents on the decalin ring system and confirming the cis and trans ring junctions.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

The molecular formula of this compound (as 6-ketoteuscordin) was definitively confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). researchgate.net This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition from the exact mass-to-charge ratio of the molecular ion.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₆ researchgate.netnih.govmetabolites.in |

| Calculated Exact Mass | 356.12599 u metabolites.in |

| Ionization Mode | Electrospray Ionization (ESI) researchgate.net |

| Detected Ion (example) | [M+H]⁺ or [M+Na]⁺ |

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and formula of a compound and offers insights into its structure through the analysis of fragmentation patterns. wikipedia.org In the process of mass spectrometry, a molecule is ionized, forming a molecular ion which can then break down into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. wikipedia.org

For neo-clerodane diterpenoids like this compound, fragmentation is initiated by the ionization of the molecule, often by electron impact (EI), leading to an energetically unstable molecular ion. wikipedia.org The subsequent cleavage of bonds is not random; it follows predictable pathways governed by the stability of the resulting fragments. libretexts.org Common fragmentation modes for this class of compounds include:

α-Cleavage: This involves the breaking of a bond adjacent to a functional group, such as a carbonyl or an ether. For ketones, this is a primary fragmentation pathway. miamioh.edu

Rearrangement Reactions: Processes like the McLafferty rearrangement are common for compounds containing carbonyl groups, where a γ-hydrogen is transferred to the carbonyl oxygen, leading to the cleavage of the α,β-bond. wikipedia.orgwiley.com

Loss of Neutral Molecules: Stable neutral molecules like water (H₂O), carbon monoxide (CO), or small hydrocarbon chains are often eliminated from the molecular ion. nih.gov

The analysis of this compound, isolated from Teucrium scordium, involved the use of mass spectrometry to establish its molecular formula as C₂₀H₂₂O₅, based on the observed molecular ion peak. dokumen.pub The fragmentation pattern would be characterized by the cleavages around its core decalin system and the lactone and furan rings, which are characteristic features of neo-clerodane diterpenoids. dokumen.pubwikipedia.org The specific fragments observed would provide evidence for the presence and location of these functional groups within the molecule.

Table 1: General Fragmentation Characteristics in Mass Spectrometry

| Fragmentation Process | Description | Common in Molecules with |

| α-Cleavage | Cleavage of a bond adjacent to a functional group. | Ketones, Aldehydes, Ethers, Amines |

| McLafferty Rearrangement | γ-hydrogen transfer to a carbonyl or other unsaturated group, followed by β-bond cleavage. | Ketones, Aldehydes, Esters, Carboxylic Acids |

| Neutral Loss | Elimination of a small, stable molecule (e.g., H₂O, CO, C₂H₄). | Alcohols, Carbonyls, Esters |

This interactive table summarizes common fragmentation processes observed in mass spectrometry. Clicking on a process will provide more detailed information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). specac.com An IR spectrum is a plot of this absorption, providing a unique "fingerprint" for the compound. innovatechlabs.com

The structural elucidation of this compound utilized IR spectroscopy to confirm the presence of key functional groups. dokumen.pub The IR spectrum of this compound, reported in chloroform, showed characteristic absorption bands that are indicative of its structure. dokumen.pub

Key absorptions in the IR spectrum of this compound include:

A strong absorption band around 1755 cm⁻¹ , which is characteristic of the stretching vibration of a γ-lactone carbonyl group (C=O).

Absorption bands at approximately 1600, 1505, and 875 cm⁻¹ , which are indicative of a furan ring.

An absorption band near 1680 cm⁻¹ , corresponding to a cyclohexenone system. dokumen.pub

These data points were instrumental in the initial characterization of this compound as a furanoid diterpene containing a lactone ring and a ketone. dokumen.pub

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| ~1755 | C=O stretch | γ-Lactone |

| ~1680 | C=O stretch | α,β-Unsaturated Ketone |

| ~1600, 1505, 875 | C=C and C-O stretches, C-H bend | Furan Ring |

This interactive table displays the principal infrared absorption bands and their corresponding functional groups for this compound. Users can click on a functional group to see its typical representation.

X-ray Crystallography

X-ray crystallography is an experimental technique that provides the most definitive and precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute arrangement of atoms in space. wikipedia.org The method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. miamioh.edu By analyzing the diffraction pattern, a three-dimensional map of electron density can be generated, from which the atomic structure is determined. wikipedia.org

While the initial publication on this compound in 1981 did not report an X-ray crystal structure, this technique remains the gold standard for the unambiguous determination of complex molecular structures. miamioh.edudokumen.pub For many neo-clerodane diterpenoids, X-ray crystallography has been essential for confirming the relative and absolute stereochemistry, which can be challenging to establish solely through spectroscopic methods. researchgate.net The process requires obtaining a high-quality single crystal of the compound, which can sometimes be a significant challenge. catalysis.blog Once a suitable crystal is obtained and analyzed, the resulting data provides a detailed model of the molecule.

Table 3: Typical Information Obtained from X-ray Crystallography

| Data Type | Description | Importance in Structural Elucidation |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and packing. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the complete determination of the molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms connectivity and identifies any unusual geometric features. |

| Absolute Structure Parameter | A value (e.g., the Flack parameter) that helps determine the absolute configuration of a chiral molecule. | Unambiguously establishes the R/S configuration of stereocenters. caltech.edu |

This interactive table outlines the key data derived from an X-ray crystallographic analysis. Click on each data type for a more detailed explanation of its significance.

Determination of Absolute Configuration and Stereochemistry

Determining the absolute configuration, the precise three-dimensional arrangement of atoms at chiral centers, is a critical aspect of structural elucidation for complex natural products like this compound. wikipedia.orglibretexts.org The absolute stereochemistry is often defined using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R (rectus) or S (sinister) descriptor to each stereocenter. chadsprep.com

For this compound and other neo-clerodane diterpenoids, the absolute configuration is typically established through a combination of methods:

X-ray Crystallography: When applicable, this is the most direct and reliable method for determining absolute configuration, often through the use of anomalous dispersion. wikipedia.org

Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) are frequently used. An experimental ECD spectrum of the compound is compared with spectra that are computationally calculated for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. dokumen.pubresearchgate.net

Chemical Correlation: The unknown compound can be chemically converted into a known compound without affecting the chiral centers of interest. If the absolute configuration of the known product has been previously established, the configuration of the starting material can be inferred.

In the case of this compound, its structure was established by spectroscopic data, including ¹H and ¹³C NMR, which revealed the relative stereochemistry. dokumen.pub The absolute configuration of this compound and related compounds isolated from Teucrium montbretii was determined by comparing their spectral data and chiroptical properties with those of known neo-clerodanes whose absolute stereochemistry had been previously secured, often by X-ray analysis. nih.gov

Challenges and Advanced Approaches in Structural Analysis

The structural elucidation of natural products like this compound is not without its challenges. The complexity of neo-clerodane diterpenoids presents several hurdles:

Molecular Complexity: These molecules possess multiple stereocenters and complex ring fusions, making the interpretation of spectroscopic data, particularly NMR, a difficult task.

Sample Availability: Natural products are often isolated in very small quantities, which can limit the number and type of analytical experiments that can be performed. numberanalytics.com

Structural Ambiguity: Different isomers can produce very similar spectroscopic data, leading to potential misassignment of the structure or stereochemistry. numberanalytics.com

Crystallization Difficulties: Obtaining crystals suitable for X-ray analysis can be a major bottleneck, preventing the use of this definitive technique. catalysis.blog

To overcome these challenges, modern structural analysis employs a range of advanced approaches:

Advanced NMR Techniques: Multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are essential for piecing together the carbon skeleton and determining relative stereochemistry. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

Computational Chemistry: The use of computational methods, such as Density Functional Theory (DFT), to predict NMR chemical shifts and ECD spectra for possible structures has become a powerful tool for validating proposed structures and assigning absolute configurations. numberanalytics.comrfi.ac.uk

Integrated Approaches: The most robust structural elucidations come from combining data from multiple analytical techniques (MS, NMR, IR, UV, ECD) with computational modeling. This integrated strategy provides layers of concurring evidence, leading to a more confident structural assignment. numberanalytics.comrfi.ac.uk

Machine Learning: Emerging machine learning frameworks are being developed to predict molecular structures directly from raw spectral data, which could significantly accelerate the process of structure elucidation in the future. nih.gov

Chemical Synthesis and Derivatization

Total Synthesis Approaches

As of this writing, a specific total synthesis for the natural product Teuscordinon has not been extensively reported in peer-reviewed literature. However, the general strategies for constructing molecules of this class are well-established through the successful synthesis of other complex neo-clerodane diterpenes. These approaches provide a blueprint for a potential future synthesis of this compound.

The core challenge in synthesizing neo-clerodane diterpenes lies in the stereocontrolled construction of the bicyclic [4.4.0] decalin skeleton and the correct installation of multiple chiral centers and functional groups, including the characteristic furan (B31954) ring and lactone moiety. nih.gov Published total syntheses of related compounds, such as Salvinorin A, highlight common strategies employed. nih.govacs.orgnih.gov Key transformations often include:

Diels-Alder Reactions: Intramolecular Diels-Alder reactions are frequently used to form the fused ring system with high diastereoselectivity. acs.orgnih.gov

Asymmetric Alkylation: To set key stereocenters early in the synthesis, methods like Ender's asymmetric alkylation have been utilized to create versatile intermediates for building both cis and trans-fused neo-clerodane frameworks. rsc.orgrsc.org

Convergent Strategies: Many syntheses adopt a convergent approach, where different complex fragments of the molecule are synthesized separately before being joined together late in the sequence. This is often more efficient for complex targets.

A review of the field notes the successful total synthesis of other Teucrium diterpenes, such as teubrevin G and teucvin, which required multi-step sequences to achieve their intricate and unusual structures. researchgate.net These accomplishments demonstrate that while challenging, the synthesis of complex molecules from this family, and by extension this compound, is feasible with modern synthetic methods. researchgate.net

Semi-synthetic Modifications and Derivative Generation

Semi-synthetic modification of natural products is a powerful tool for generating novel compounds and probing structure-activity relationships. For this compound and related compounds isolated from Teucrium species, several derivatives have been generated both by isolation from the natural source and through laboratory chemical transformations.

The primary derivatives of this compound are other closely related furanoid diterpenes isolated from Teucrium scordium, such as 6-ketoteuscordin and 6α-hydroxyteuscordin. researchgate.netbas.bg The existence of these compounds suggests a biosynthetic pathway involving oxidation at the C-6 position.

Key laboratory-based modifications include:

Oxidation: The chemical conversion between these related natural products has been demonstrated. In one report, 6α-hydroxyteuscordin was treated with chromium trioxide in pyridine (B92270), which resulted in its oxidation to this compound. researchgate.net This confirms the structural relationship between these compounds.

Acetylation: The secondary hydroxyl group of 6α-hydroxyteuscordin can be readily acetylated to form a monoacetate derivative, demonstrating a common method for modifying hydroxyl groups to alter properties like polarity and bioavailability. researchgate.net

Acid Hydrolysis: In studies on other Teucrium neo-clerodanes, such as the inactive glycoside teuflavoside, acid hydrolysis has been used to cleave the sugar moiety, yielding new aglycone derivatives known as flavuglaucins. tandfonline.comunica.it This strategy allows for the generation of multiple new compounds from a single inactive precursor.

These semi-synthetic approaches are crucial for creating a library of related compounds that can be screened for enhanced or novel biological activities. tandfonline.com

Reaction Mechanisms of Chemical Transformations

The chemical transformations applied to this compound and its relatives are governed by well-understood reaction mechanisms in organic chemistry.

Oxidation of Alcohols: The conversion of 6α-hydroxyteuscordin to this compound, or the more general oxidation of a C-6 alcohol to a C-6 ketone in the teuscordinane skeleton, using chromium trioxide (CrO₃) in pyridine (a Sarett or Collins oxidation) proceeds through a specific mechanism. researchgate.net

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of CrO₃. After proton transfer, this forms a chromate ester intermediate.

E2-type Elimination: A base, typically pyridine from the solvent, removes the proton from the carbon atom bearing the hydroxyl group (the α-carbon).

Carbonyl Formation: Simultaneously, the C-H bond electrons move to form a new pi bond between the carbon and oxygen (the C=O carbonyl group), and the chromium-oxygen bond breaks, with the electrons moving to the chromium atom. The chromium species is eliminated, and the final ketone product is formed.

This process is a standard method for oxidizing secondary alcohols to ketones without over-oxidation to carboxylic acids.

Acid-Catalyzed Hydrolysis: The mechanism for generating flavuglaucin derivatives from teuflavoside involves the acid-catalyzed hydrolysis of a glycosidic bond. tandfonline.comunica.it

Protonation: The glycosidic oxygen atom linking the sugar to the diterpene scaffold is protonated by the acid catalyst.

Cleavage of the Glycosidic Bond: The protonated bond is weakened, leading to its cleavage. The diterpene aglycone departs as the leaving group, often stabilized by resonance, while a resonance-stabilized oxocarbenium ion forms on the sugar ring.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic anomeric carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the newly added water molecule yields the free sugar and the diterpene aglycone (the new derivative), regenerating the acid catalyst.

Exploration of New Analogues and Structural Diversity

The exploration of new analogues based on the this compound scaffold is driven by the goal of discovering compounds with improved or novel biological activities. researchgate.netresearchgate.net Natural product skeletons provide a unique and privileged starting point for drug discovery due to their inherent structural complexity and evolution-tested shapes. biorxiv.org

The primary source of structural diversity comes from nature itself. The genus Teucrium is a rich source of over 220 different neo-clerodane diterpenes, showcasing a wide array of oxidation patterns and stereochemistries. researchgate.net The isolation of compounds like 6-ketoteuscordin, 6α-hydroxyteuscordin, and 2-keto-19-hydroxyteuscordin alongside this compound is a testament to this natural diversity. researchgate.netbas.bgbas.bg

Chemical synthesis expands this diversity further. The objectives of creating new analogues include:

Improving Potency: Modifying functional groups can enhance the interaction of the molecule with its biological target. For example, semi-synthetic derivatives of other Teucrium neo-clerodanes were created to find more potent inhibitors of the HIV-1 reverse transcriptase–associated RNase H function. tandfonline.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule (e.g., the furan ring, the decalin core, the lactone) and testing the biological activity of each new analogue, researchers can determine which parts of the structure are essential for its effects. nih.gov

Developing New Activities: Chemical modifications can sometimes lead to entirely new biological activities not present in the parent compound.

Strategies for generating this diversity are rooted in the semi-synthetic modifications described previously, such as oxidation, reduction, acetylation, and hydrolysis, which allow access to a wide range of new chemical entities based on the this compound framework. researchgate.netfrontiersin.org

Compound Reference Table

| Compound Name | Class |

| This compound | neo-Clerodane Diterpenoid |

| 6-ketoteuscordin | neo-Clerodane Diterpenoid |

| 6α-hydroxyteuscordin | neo-Clerodane Diterpenoid |

| Teubrevin G | Rearranged neo-Clerodane |

| Teucvin | neo-Clerodane Diterpenoid |

| Salvinorin A | neo-Clerodane Diterpenoid |

| Methyl kolavenate | Clerodane Diterpenoid |

| Teuflavoside | neo-Clerodane Diterpenoid Glycoside |

| Flavuglaucin | neo-Clerodane Diterpenoid |

Chemical Transformations Summary

| Transformation | Reagents/Conditions | Functional Group Change | Section Reference |

| Oxidation | Chromium trioxide, Pyridine | Secondary Alcohol → Ketone | 4.2, 4.3 |

| Acetylation | Acetic Anhydride or Acetyl Chloride | Alcohol → Acetate (B1210297) Ester | 4.2 |

| Acid Hydrolysis | Aqueous Acid (e.g., HCl) | Glycoside → Aglycone + Sugar | 4.2, 4.3 |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Pathway within Teucrium Species

The biosynthesis of Teuscordinon, a neo-clerodane diterpenoid, within plants of the Teucrium genus is a complex process originating from primary metabolism. researchgate.net The fundamental building blocks are derived from the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids to produce isoprene (B109036) units. These units are assembled into geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids. mdpi.com

The biosynthesis of the characteristic clerodane skeleton is a multi-step enzymatic process. It begins with the cyclization of the linear GGPP molecule, catalyzed by a class II diterpene synthase (diTPS). In the case of clerodanes, this enzyme is a kolavenyl diphosphate (B83284) synthase (KPS), which transforms GGPP into a kolavenyl diphosphate intermediate. nih.gov This step is pivotal and defines the entry into the clerodane pathway.

Following the formation of kolavenyl diphosphate, class I diterpene synthases and a series of "tailoring" enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify the basic skeleton. nih.govbiorxiv.org These modifications include a cascade of stereo- and regio-specific hydroxylations, epoxidations, and rearrangements that ultimately lead to the furan (B31954) ring and lactone functionalities characteristic of this compound and other related neo-clerodanes. researchgate.net Genomic studies on Teucrium chamaedrys have revealed large biosynthetic gene clusters containing numerous diterpene synthase and cytochrome P450 genes, underscoring the genetic foundation for the vast chemical diversity of diterpenoids found in this genus. nih.gov

Precursors and Intermediate Compounds in Biosynthesis

The biosynthetic route to this compound involves several key precursor and intermediate molecules. The pathway initiates with universal precursors from central metabolism and proceeds through highly specific diterpenoid intermediates.

| Precursor/Intermediate | Chemical Class | Role in Pathway |

| Geranylgeranyl Pyrophosphate (GGPP) | Acyclic Diterpene Diphosphate | The universal C20 precursor for all diterpenoid biosynthesis, formed from isoprene units via the MEP pathway. mdpi.com |

| (+)-Copalyl Diphosphate (CPP) | Bicyclic Diterpene Diphosphate | A common intermediate in the biosynthesis of many diterpenes. It is formed from the initial cyclization of GGPP and is a precursor to the rearranged clerodane skeleton. mdpi.com |

| Kolavenyl Diphosphate | Diterpene Diphosphate | The key intermediate for neo-clerodane diterpenoids. Its formation from GGPP (likely via CPP rearrangement) is the committed step in the biosynthesis of the clerodane scaffold in Teucrium species. nih.gov |

| Clerodane Skeleton | Bicyclic Diterpene | The foundational hydrocarbon structure that undergoes extensive oxidative modifications by tailoring enzymes to yield the final bioactive compounds like this compound. mdpi.com |

Enzymatic Steps and Catalytic Mechanisms of Biosynthesis

The synthesis of this compound is governed by a series of specific enzymatic reactions, primarily involving two major classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Diterpene Synthases (diTPSs): These enzymes are responsible for creating the core carbon skeleton.

Class II diTPS: A kolavenyl diphosphate synthase (KPS) initiates the process by catalyzing the protonation-initiated cyclization of the acyclic GGPP precursor to form the bicyclic kolavenyl diphosphate intermediate. nih.govbiorxiv.org This reaction establishes the fundamental decalin ring system of the clerodane structure.

Class I diTPS: Following the initial cyclization, a class I diTPS may be involved in removing the diphosphate group and facilitating further cyclizations or rearrangements to finalize the hydrocarbon scaffold. biorxiv.org

Cytochrome P450 Monooxygenases (CYPs): After the basic skeleton is formed, it undergoes extensive oxidative functionalization. CYPs are heme-thiolate proteins that catalyze the regio- and stereospecific introduction of hydroxyl groups into the molecule. nih.govcolab.ws These hydroxylated intermediates are then further oxidized by CYPs or other oxidoreductases to form ketones, aldehydes, epoxides, and the lactone and furan rings that are hallmarks of this compound and other neo-clerodanes. The sheer diversity of neo-clerodanes within the Teucrium genus is a direct result of the varied activities of these tailoring enzymes. researchgate.netresearchgate.net The identification of a large gene cluster in T. chamaedrys containing 74 diterpene synthase genes alongside numerous CYP sequences points to a complex and highly evolved enzymatic machinery dedicated to this metabolic pathway. nih.gov

Comparative Biosynthetic Studies with Related Diterpenoids

The biosynthesis of this compound shares a common origin with other major classes of diterpenoids but diverges at a key enzymatic step. Within the Lamiaceae family, several diterpene pathways operate in parallel. biorxiv.org

Comparison with Gibberellins (B7789140) and Abietanes: The biosynthesis of gibberellins (plant hormones) proceeds through an ent-kaurene (B36324) intermediate, while many aromatic diterpenoids, such as miltiradiene (B1257523) in Salvia species, are formed via a different cyclization pattern of GGPP. biorxiv.orgnih.gov The clerodane pathway, which produces this compound, is distinct from these as it proceeds via the kolavenyl diphosphate intermediate. biorxiv.org Studies suggest that the enzymes for clerodane biosynthesis in Lamiaceae likely evolved through the recruitment and neofunctionalization of genes from the more ancient gibberellin and abietane (B96969) metabolic pathways. biorxiv.org

Comparison with other Teucrium Neo-clerodanes: The vast array of over 279 neo-clerodanes identified from the Teucrium genus, such as Teucrin A, Teuscorodonin, and Teucvidin, are believed to arise from a common clerodane precursor. researchgate.netcolab.ws The structural differences between these compounds—variations in the position and stereochemistry of hydroxyl groups, epoxides, and acetyl groups—are attributed to the action of different suites of species- or tissue-specific tailoring enzymes (CYPs, acetyltransferases, etc.). researchgate.netresearchgate.net For instance, this compound is structurally related to compounds like 6-ketoteuscordin and 6α-hydroxyteuscordin, suggesting they are products of a branched pathway where the same clerodane intermediate is processed by different hydroxylases or oxidases. bas.bgbas.bg

In Vitro Metabolic Transformations and Enzymatic Degradation Studies

Specific studies detailing the in vitro metabolism or enzymatic degradation of pure this compound are not widely available in published literature. However, based on research into related Teucrium diterpenoids and standard drug metabolism protocols, a likely metabolic profile can be proposed.

It is known that some neo-clerodane diterpenoids from Teucrium are responsible for the hepatotoxicity associated with certain herbal preparations. colab.ws This toxicity is believed to be a result of metabolic activation, where the parent compounds are transformed into reactive metabolites by cytochrome P450 enzymes in the liver. colab.ws This suggests that this compound would also be a substrate for hepatic P450s.

Standard in vitro methodologies to investigate such transformations include:

Liver Microsome Assays: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. evotec.com Incubating this compound with human or animal liver microsomes in the presence of cofactors like NADPH would be the primary method to study its Phase I metabolism (e.g., oxidation, hydrolysis) and determine its metabolic stability. evotec.comwuxiapptec.com

Hepatocyte and S9 Fraction Incubations: Using intact liver cells (hepatocytes) or S9 fractions (a mix of cytosol and microsomes) allows for the investigation of both Phase I and Phase II (conjugation) metabolic reactions, such as glucuronidation or sulfation. wuxiapptec.comnih.gov

Recombinant Enzyme Systems: Utilizing specific, recombinantly expressed P450 enzymes can pinpoint exactly which CYP isoforms (e.g., CYP3A4) are responsible for the metabolism of this compound. nih.gov

The goal of these in vitro studies is to identify the major metabolic pathways, characterize the resulting metabolites, and calculate the intrinsic clearance of the compound, which helps in predicting its in vivo behavior. wuxiapptec.com The enzymatic degradation in this context refers to the breakdown of the compound by metabolic enzymes, a key factor in its pharmacokinetics and potential toxicity.

Biological Activities and Molecular Research

Insect Antifeedant Activity and Ecological Significance

Teuscordinon, a member of the clerodane diterpenoid class of compounds, has been investigated for its biological activities, including its role in plant defense against insects. Clerodane-type diterpenoids isolated from various plants, including those from the Teucrium genus, have demonstrated notable antifeedant properties against insects like the Tenebrio molitor larvae. nih.gov Antifeedants are substances that inhibit the feeding behavior of insects without directly killing them, effectively protecting the plant from herbivory. journalspress.comresearchgate.net This mode of action is a significant ecological advantage for the plant, as it deters pests and reduces damage, allowing the plant to thrive. nih.gov

The investigation of such natural compounds is crucial for understanding the ecological dynamics between plants and insect pests. journalspress.com The presence of antifeedants like this compound in plants suggests a co-evolutionary relationship where the plant develops chemical defenses to ward off herbivores. nih.gov These naturally occurring chemicals can serve as a basis for developing new, ecologically safer alternatives to synthetic pesticides for crop protection. researchgate.net Specifically, furanoditerpenes that possess certain structural features, such as α,β-unsaturated-γ-lactone moieties, have been shown to exhibit the highest antifeedant and repellent activities. nih.gov

Antimicrobial Activity

Research into the antimicrobial properties of compounds isolated from the Teucrium genus has shown activity against various bacterial strains. While studies often focus on crude extracts, the activity is attributed to the phytochemicals present, including diterpenoids like this compound. Extracts from Teucrium royleanum, a known source of related compounds, have demonstrated significant antibacterial effects against several pathogens. tandfonline.com

The ethyl acetate (B1210297) fraction of T. royleanum extract, for instance, showed 100% activity against Salmonella typhi and high efficacy against Escherichia coli (76.7%) and Pseudomonas aeruginosa (70.8%). tandfonline.com The chloroform (B151607) fraction also displayed considerable activity against S. typhi (85.7%). tandfonline.com Such findings indicate that compounds within these extracts possess a notable antibacterial spectrum, particularly against Gram-negative bacteria. The antibacterial efficacy of these plant-derived compounds highlights their potential as sources for new antimicrobial agents. nih.govnih.gov

| Bacterial Strain | Plant Fraction | Inhibition (%) | Reference |

|---|---|---|---|

| Salmonella typhi | Ethyl Acetate | 100 | tandfonline.com |

| Salmonella typhi | Chloroform | 85.7 | tandfonline.com |

| Escherichia coli | Ethyl Acetate | 76.7 | tandfonline.com |

| Pseudomonas aeruginosa | Ethyl Acetate | 70.8 | tandfonline.com |

| Pseudomonas aeruginosa | Chloroform | 41.6 | tandfonline.com |

| Bacillus subtilis | Ethyl Acetate | 42.4 | tandfonline.com |

| Bacillus subtilis | Chloroform | 12.1 | tandfonline.com |

In addition to antibacterial properties, compounds from the Teucrium genus exhibit antifungal activity. The chloroform fraction of T. royleanum extract demonstrated excellent results against Microsporum canis (87%) and moderate activity against Trichophyton longifusus (53%). tandfonline.com The ethyl acetate and n-butanol fractions also showed significant activity against M. canis (71% and 70%, respectively). tandfonline.com These findings suggest that diterpenoids like this compound contribute to the plant's defense against pathogenic fungi. The broad-spectrum nature of these natural compounds makes them subjects of interest for developing new antifungal treatments. emcrit.orgnih.gov

| Fungal Strain | Plant Fraction | Inhibition (%) | Reference |

|---|---|---|---|

| Microsporum canis | Chloroform | 87 | tandfonline.com |

| Microsporum canis | Ethyl Acetate | 71 | tandfonline.com |

| Microsporum canis | n-Butanol | 70 | tandfonline.com |

| Trichophyton longifusus | Chloroform | 53 | tandfonline.com |

| Trichophyton longifusus | Crude Extract | 50 | tandfonline.com |

Enzyme Inhibition Studies (e.g., Lipoxygenase, Acetylcholinesterase)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. this compound and related compounds have been evaluated for their ability to inhibit various enzymes. Lipoxygenases are enzymes involved in inflammatory processes, and their inhibition is a target for anti-inflammatory therapies. nih.gov While specific data on this compound's lipoxygenase inhibition is limited, crude extracts and fractions from Teucrium royleanum have shown low to moderate activity against this enzyme. tandfonline.comresearchgate.net The chloroform fraction, for example, exhibited 39.22% inhibition against lipoxygenase. tandfonline.com

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. tandfonline.com Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. tandfonline.com Studies on T. royleanum extracts have revealed significant inhibitory activity against acetylcholinesterase. The ethyl acetate fraction showed outstanding inhibition (83.62%), while the chloroform fraction also demonstrated significant activity (70.5%). tandfonline.com The crude methanolic extract showed moderate inhibition at 52.4%. tandfonline.comresearchgate.net These results suggest that diterpenoids within the plant, potentially including this compound, are responsible for this enzyme-inhibiting effect. tandfonline.com

| Enzyme | Plant Fraction | Inhibition (%) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Ethyl Acetate | 83.62 | tandfonline.com |

| Acetylcholinesterase | Chloroform | 70.5 | tandfonline.com |

| Acetylcholinesterase | n-Butanol | 59.55 | tandfonline.com |

| Acetylcholinesterase | Crude Methanolic Extract | 52.4 | tandfonline.comresearchgate.net |

| Lipoxygenase | Chloroform | 39.22 | tandfonline.com |

| Lipoxygenase | Ethyl Acetate | 23.14 | tandfonline.com |

Cellular and Molecular Mechanisms of Action (non-clinical focus)

Understanding the cellular and molecular mechanisms of a compound's action is fundamental to evaluating its biological potential. routledge.comrsc.org For natural products like this compound, the mechanism of action often involves interaction with specific cellular components or pathways. nih.gov

In the context of antimicrobial activity, the mechanisms can involve the disruption of bacterial cell walls or membranes, leading to cell death. nih.gov For enzyme inhibition, the mechanism involves the inhibitor binding to the enzyme, often at the active site, which prevents the substrate from binding. worthington-biochem.com This can be a competitive or non-competitive interaction. worthington-biochem.com For example, the inhibition of acetylcholinesterase by compounds in Teucrium extracts prevents the breakdown of acetylcholine, thereby increasing its concentration at the synapse. tandfonline.com

The myotrophic effects of certain compounds can be mediated through the activation of satellite cells and the promotion of myonuclear accretion, which enhances protein synthesis and leads to muscle fiber hypertrophy. nih.gov While the specific cellular targets for this compound are not fully elucidated, the activities observed in extracts containing this and similar diterpenoids point towards interactions with key biological pathways related to inflammation, neurotransmission, and microbial viability. tandfonline.comtandfonline.com Further research is needed to isolate this compound and investigate its precise molecular interactions and effects on cellular signaling pathways. nih.gov

Molecular Interactions and Signaling Modulation

Currently, there is a significant gap in the scientific literature regarding the specific molecular interactions and signaling modulation pathways of this compound. While it is classified as a furanoid diterpene derived from the Teucrium genus, detailed studies elucidating its binding to specific proteins, receptors, or enzymes are not publicly available. Research has not yet specified which cellular signaling cascades this compound may influence, inhibit, or activate. Therefore, its precise mechanism of action at the molecular level remains an area for future investigation.

Cytotoxicity in in vitro Cell Lines (e.g., cancer cell lines)

The cytotoxic potential of this compound against various cell lines has not been extensively documented in available research. While the broader class of neo-clerodane diterpenoids, to which this compound belongs, has been noted for cytotoxic activities, specific data for this compound is not available. acs.orgacs.org Consequently, there are no published IC₅₀ (half-maximal inhibitory concentration) values detailing its potency against specific cancer cell lines or other cell types. The creation of a data table for its cytotoxic effects is not possible without these foundational experimental results.

Structure-Activity Relationship (SAR) at a Molecular Level

Detailed structure-activity relationship (SAR) studies for this compound are not present in the current body of scientific literature. SAR analyses are crucial for understanding how the specific structural features of a molecule, such as the arrangement of its furan (B31954) ring, lactone group, and other functional moieties, contribute to its biological activity. Such studies typically involve synthesizing and testing various analogs of the parent compound to determine which parts of the structure are essential for its effects. For this compound, this information has not yet been established, precluding a detailed discussion on its molecular SAR.

Advanced Analytical Methodologies for Research

Quantitative and Qualitative Analysis Techniques

The analytical investigation of Teuscordinon involves both qualitative and quantitative approaches to fully characterize its presence and concentration in a given sample.

Qualitative analysis aims to identify and confirm the presence of this compound. atlasti.com This is often the initial step in analyzing a plant extract, where researchers screen for the presence of known or new compounds. quirkos.com Qualitative techniques focus on generating data that reveal the chemical identity of a substance, such as its mass-to-charge ratio and fragmentation patterns in mass spectrometry, or its retention time in chromatography. utexas.eduintrac.org This interpretive process is fundamental to understanding the chemical composition of a sample. nih.gov

Quantitative analysis , conversely, focuses on measuring the precise amount or concentration of this compound. ebsco.cominnovationgrowthlab.org This is essential for studies investigating the biosynthetic yield of the compound in different plant populations or under various growth conditions. Techniques are chosen for their ability to produce a signal that is directly proportional to the concentration of the analyte, allowing for accurate and reproducible measurements. nih.gov Common methods include chromatography, where the area under a peak corresponds to the amount of the substance, and spectroscopy. ebsco.com The choice of method often depends on the required accuracy, the complexity of the sample matrix, and the available instrumentation. ebsco.com

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique indispensable for the analysis of complex mixtures like plant extracts. byjus.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. slideshare.net As the mobile phase moves through the stationary phase, compounds in the mixture separate based on differences in their physical and chemical properties, such as polarity and size, leading to distinct elution times. libretexts.orgbritannica.com This separation is critical for isolating this compound from structurally similar diterpenoids and other phytochemicals present in Teucrium extracts. researchgate.netbnmv.ac.in

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile natural products like this compound. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase under high pressure. This allows for high-resolution separations and is widely used for both the isolation and quantification of specific compounds from intricate mixtures. bas.bgucm.es In the context of Teucrium species, HPLC has been effectively used to analyze phenolic compounds and other secondary metabolites. researchgate.netyok.gov.tr The separation is typically monitored by a UV detector, as many organic compounds absorb ultraviolet light.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) bas.bg | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.5-1.5 mL/min bas.bg | Controls the speed of the separation and retention times. |

| Detector | UV/Vis or Diode Array Detector (DAD) researchgate.net | Detects and quantifies compounds as they elute from the column. |

| Column Temperature | 25-40 °C lcms.cz | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It employs columns packed with smaller sub-2-μm particles, which requires operation at much higher pressures than traditional HPLC. The primary advantages of UPLC include dramatically increased resolution, sensitivity, and speed of analysis. lcms.cz A typical HPLC method with a run time of several minutes can often be transferred to a UPLC system and completed in a fraction of the time, with an accompanying reduction in solvent consumption. lcms.cznih.gov For the analysis of this compound, which co-occurs with numerous other related diterpenoids in Teucrium extracts, the enhanced resolving power of UPLC would be highly beneficial for achieving baseline separation of structurally similar compounds. dokumen.pubdokumen.pub This leads to more accurate quantification and a more detailed chemical profile of the extract. nih.gov

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., 1000-6000 psi) | Higher (e.g., 6000-15000 psi) |

| Run Time | Longer lcms.cz | Significantly shorter (up to 9x faster) lcms.cz |

| Resolution | Good | Excellent, with narrower peaks lcms.cz |

| Solvent Consumption | Higher lcms.cz | Lower (up to 95% reduction) lcms.cz |

Hyphenated Techniques in Compound Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in modern analytical chemistry. The coupling of liquid or gas chromatography with mass spectrometry provides an unparalleled level of specificity and sensitivity for compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography (either HPLC or UPLC) with the analytical capabilities of tandem mass spectrometry. nih.gov This technique is highly sensitive and selective, making it ideal for detecting and quantifying trace-level compounds in complex biological matrices. eag.commeasurlabs.com In an LC-MS/MS system, the compounds eluting from the LC column are ionized and enter the mass spectrometer. A specific ion corresponding to the compound of interest (the precursor ion) is selected, fragmented, and the resulting product ions are detected. eag.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification of analytes like this compound even at very low concentrations. creative-proteomics.comphenomenex.com

| Stage | Function | Benefit for this compound Analysis |

|---|---|---|

| Liquid Chromatography (LC) | Separates this compound from other compounds in the extract. eag.com | Reduces matrix effects and isomeric interference. |

| Ionization Source (e.g., ESI) | Generates charged molecules (ions) from the eluting compounds. nih.gov | Prepares the molecule for mass analysis. |

| First Mass Analyzer (MS1) | Selects the precursor ion (the specific mass-to-charge ratio of this compound). eag.com | Provides initial specificity. |

| Collision Cell | Fragments the selected precursor ion into smaller product ions. eag.com | Creates a unique fragmentation pattern for structural confirmation. |

| Second Mass Analyzer (MS2) | Separates and detects the specific product ions. eag.com | Provides very high selectivity and sensitivity, confirming identity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used for the analysis of volatile and semi-volatile compounds. thermofisher.com In this method, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. innovatechlabs.com While many diterpenoids like this compound may require derivatization to increase their volatility for GC analysis, GC-MS is a primary method for analyzing the chemical profile of essential oils and other volatile fractions from plants. nih.gov It has been successfully applied to identify numerous components in Teucrium species. dntb.gov.uanih.gov The mass spectrometer provides a fingerprint-like mass spectrum for each eluting compound, which can be compared against spectral libraries for positive identification. youtube.com

| Compound Class | Identified Compounds | Relevance to this compound Analysis |

|---|---|---|

| Monoterpene Hydrocarbons | α-Pinene, Sabinene, β-Pinene, Limonene | Demonstrates the capability of GC-MS to profile the complex matrix in which this compound is found, identifying co-occurring compounds. |

| Sesquiterpenoids | Germacrene D, Elemol |

Sample Preparation and Derivatization Strategies for Analytical Studies

The accurate analysis of this compound, a furanoid neo-clerodane diterpenoid, from its natural sources, primarily plants of the Teucrium genus, necessitates meticulous sample preparation to isolate and concentrate the analyte while minimizing interference from the complex plant matrix. bas.bgdokumen.pub The initial step typically involves the extraction of the compound from the plant material. Common procedures include maceration or pulverization of the dried plant parts followed by extraction with organic solvents. tandfonline.com Solvents such as methanol or acetone (B3395972) have been effectively used to extract diterpenoids and other constituents from Teucrium species. bas.bgtandfonline.com

Following extraction, the crude extract is often subjected to various clean-up and concentration techniques. Solid Phase Extraction (SPE) is a widely used method for purifying and concentrating analytes from complex mixtures before chromatographic analysis. organomation.comsigmaaldrich.com This technique helps in removing interfering substances, thereby enhancing the sensitivity and accuracy of subsequent analyses. organomation.comorganomation.com Other general techniques include filtration to remove particulate matter and evaporation under nitrogen or a vacuum to concentrate the sample. organomation.comsigmaaldrich.com

For certain analytical methods, particularly Gas Chromatography (GC), derivatization is a crucial step for compounds that have low volatility or poor thermal stability. nih.govlibretexts.org Functional groups such as alcohols, carboxylic acids, and amines are often targeted for derivatization. libretexts.org While specific derivatization protocols for this compound are not extensively detailed in the literature, common strategies for similar molecules involve silylation. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group. thermofisher.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis and improving peak shape and detection. nih.govthermofisher.com

| Technique | Purpose | Description |

| Solvent Extraction | Isolation of this compound from plant matrix | Dried and powdered plant material (e.g., from Teucrium scordium) is soaked in a suitable organic solvent like methanol or acetone to dissolve the target compounds. bas.bgtandfonline.com |

| Solid Phase Extraction (SPE) | Sample clean-up and concentration | The crude extract is passed through a solid sorbent which retains the analyte or the interferences, allowing for their separation and resulting in a cleaner, more concentrated sample for analysis. organomation.comsigmaaldrich.com |

| Filtration | Removal of particulate matter | The solvent extract is filtered to remove solid plant debris and other insoluble components, preventing contamination of the analytical instruments. sigmaaldrich.com |

| Derivatization (Silylation) | Enhancement of volatility for GC analysis | Chemical modification of the analyte by replacing active hydrogens with trimethylsilyl (TMS) groups, often using reagents like MSTFA, to improve thermal stability and chromatographic performance. nih.govthermofisher.com |

Application in Complex Natural Product Mixture Analysis

This compound is typically found within a complex mixture of other structurally related neo-clerodane diterpenoids and secondary metabolites in Teucrium species. bas.bgyok.gov.tr The analysis of such intricate mixtures requires high-resolution analytical techniques to achieve effective separation and unambiguous identification of each component.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the analysis of this compound in plant extracts. yok.gov.trbas.bg LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing the phenolic and less volatile components of an extract. yok.gov.tr It allows for the separation of compounds based on their polarity, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

GC-MS is the preferred method for analyzing volatile and semi-volatile compounds, including many diterpenoids, especially after derivatization. organomation.comnih.gov The separation in a GC system is based on the boiling point and polarity of the compounds, and the subsequent mass spectrometric detection provides detailed structural information, enabling the differentiation of this compound from its isomers and other related diterpenes. bas.bg For instance, investigations of Teucrium scordium have led to the isolation and identification of this compound alongside other diterpenoids like 6-ketoteuscordin, 6α-hydroxyteuscordin, 6β-hydroxyteuscordin, and teucrin E. bas.bg

The successful application of these chromatographic techniques relies on the optimization of various parameters, such as the choice of the chromatographic column, the mobile phase gradient (for LC), and the temperature program (for GC), to resolve the complex array of compounds present in the natural extract. bas.bg

| Analytical Technique | Application in Mixture Analysis | Commonly Co-occurring Compounds |

| LC-MS/MS | Separation and identification of non-volatile and phenolic compounds in Teucrium extracts. yok.gov.tr | Phenolic acids, Flavonoids |

| GC-MS | Identification and quantification of volatile and semi-volatile compounds, including diterpenoids (often after derivatization). bas.bgyok.gov.tr | 6-ketoteuscordin, 6α-hydroxyteuscordin, 6β-hydroxyteuscordin, Teucrin E, Teucrin H4. bas.bg |

| High-Resolution ESIMS | Determination of the precise molecular formula of isolated compounds. bas.bg | Used to confirm the elemental composition of novel and known diterpenoids. |

Chemical Reactivity and Stability

Intrinsic Chemical Reactivity and Functional Group Transformations

Teuscordinon is a furanoid neo-clerodane diterpenoid, a class of natural products characterized by a specific carbon skeleton and a range of functional groups that dictate their chemical behavior. nih.govmdpi.com The reactivity of this compound is a composite of the reactivities of its constituent functional groups, which include a furan (B31954) ring, a ketone, and an epoxide (oxirane) ring, all built upon a stable decalin core. nih.govibchem.com Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. studymind.co.uklibretexts.org

The presence of these groups makes this compound a highly functionalized molecule capable of undergoing various transformations. nih.gov The primary types of reactions organic compounds undergo are additions, eliminations, substitutions, and rearrangements. libretexts.org The reactivity of the functional groups in this compound can be leveraged in synthetic chemistry to create derivatives with modified properties. studymind.co.uk

Key functional groups and their intrinsic reactivity include:

Ketone: The carbonyl group (C=O) in this compound is susceptible to nucleophilic addition reactions. libretexts.org For instance, the carbonyl can be selectively reduced. nih.gov In related neo-clerodane diterpenoids, ketone groups have been identified by signals in the 13C NMR spectrum around δC 197-210. mdpi.comresearchgate.netmdpi.com

Furan Ring: The furan ring is an aromatic heterocycle that can be considered an electron-rich diene, making it susceptible to cycloaddition reactions. acs.org A significant reaction of the furan moiety is oxidative ring cleavage, which can transform the furan into various 1,4-dicarbonyl compounds and has been widely used in synthetic organic chemistry. acs.orgresearchgate.net This transformation is also relevant to the metabolic activation of these compounds. mdpi.com The formation of the furan ring in these diterpenoids is often catalyzed by cytochrome P450 monooxygenases. osti.gov

Epoxide (Oxirane) Ring: The three-membered epoxide ring is highly strained and thus reactive towards nucleophiles, leading to ring-opening reactions. masterorganicchemistry.com This is a defining characteristic of the reactivity of many neo-clerodane diterpenoids, including those with a C-4/C-18 epoxide like this compound. nih.gov

Chemical modifications of related neo-clerodane diterpenes have been explored to investigate their chemical reactivity and to develop analogues with different biological activities. nih.gov For example, epimerization at certain chiral centers can occur under acidic or basic conditions, which can significantly impact biological function. nih.gov Additionally, the synthesis of seco-analogues has been achieved through transformations involving the cleavage of the decalin framework. acs.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Common Reactions | Significance |

|---|---|---|

| Ketone (Carbonyl) | Nucleophilic Addition, Reduction | Allows for modification of oxidation state and introduction of new substituents. |

| Furan | Oxidative Ring Cleavage, Cycloaddition (Diels-Alder) | Key site for metabolic activation and synthetic derivatization. acs.orgresearchgate.net |

| Epoxide (Oxirane) | Nucleophilic Ring-Opening (Acid or Base Catalyzed) | A highly reactive site due to ring strain, leading to 1,2-difunctionalized products. masterorganicchemistry.comlibretexts.org |

Studies on Oxirane-Opening Reactions

A pivotal aspect of this compound's chemical reactivity is the opening of its strained epoxide (oxirane) ring. masterorganicchemistry.com This reaction is characteristic of epoxides and proceeds readily under either acidic or basic conditions due to the relief of ring strain (approximately 13 kcal/mol). masterorganicchemistry.comlibretexts.org The reaction involves the cleavage of a carbon-oxygen bond by a nucleophile, resulting in 1,2-disubstituted products. jsynthchem.com

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the epoxide ring is opened by a direct nucleophilic attack in a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org Because the epoxide itself is neutral, a strong nucleophile is typically required. jsynthchem.com

Mechanism: The nucleophile attacks one of the electrophilic carbons of the epoxide, simultaneously breaking the C-O bond and inverting the stereochemistry at the site of attack. masterorganicchemistry.com The resulting alkoxide is then protonated in a subsequent step (e.g., by the solvent) to yield the final product. masterorganicchemistry.comlibretexts.org

Regioselectivity: In an asymmetrical epoxide, the nucleophilic attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org

Stereochemistry: The reaction proceeds via a backside attack, leading to a product where the nucleophile and the newly formed hydroxyl group are in a trans configuration. libretexts.orgchemtube3d.com

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.orglibretexts.org This allows the reaction to proceed even with weak nucleophiles like water or alcohols. libretexts.org

Mechanism: The mechanism is a hybrid between SN1 and SN2. libretexts.org The C-O bond begins to break before the nucleophile attacks, creating a partial positive charge on the carbon atoms. libretexts.org

Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom. This is because the more substituted carbon can better stabilize the developing positive charge, giving the transition state SN1-like character. libretexts.org However, if neither carbon is tertiary, the attack may occur at the less substituted site (SN2-like). libretexts.org

Stereochemistry: Similar to the base-catalyzed reaction, the acid-catalyzed opening also results in a trans product due to the SN2-like nature of the nucleophilic attack on the protonated epoxide. libretexts.orglibretexts.org

Studies on neo-clerodane diterpenoids confirm that these ring-opening reactions are fundamental to their chemistry. The reaction of an epoxide with an anhydrous hydrogen halide (HX), for example, yields a trans-halohydrin. libretexts.org The hydrolytic cleavage of the epoxide ring under acidic or basic conditions produces a trans-1,2-diol. libretexts.orglibretexts.org

Stability under Various Environmental and Chemical Conditions

The stability of a chemical compound refers to its resistance to biotransformation or chemical degradation under various conditions. if-pan.krakow.pl For this compound, its stability is largely influenced by its array of functional groups and is a critical factor in both its biological activity and potential toxicity.

Metabolic Stability: A significant body of research points to the metabolic instability of neo-clerodane diterpenoids from Teucrium species. colab.ws These compounds are known to be metabolized in the liver, a process linked to the hepatotoxicity observed with some Teucrium extracts. colab.wsmdpi.comresearchgate.net

Mechanism of Instability: The hepatotoxicity is believed to be caused by the transformation of these diterpenes into reactive metabolites by cytochrome P450 (CYP) enzymes, particularly CYP3A4. mdpi.comcolab.wsmdpi.com This metabolic activation often involves the epoxidation of the furan ring, creating highly reactive intermediates that can form adducts with cellular macromolecules. mdpi.com While some studies on specific neo-clerodanes showed low toxicity against HepG2 cells, it is suggested that high concentrations or synergistic effects within a crude extract could produce hepatotoxic effects. mdpi.com The susceptibility of a compound to such biotransformation is a key measure of its metabolic stability. if-pan.krakow.pl

Chemical Stability: The chemical stability of this compound can be inferred from the reactivity of its functional groups under different environmental conditions.

pH Sensitivity: The epoxide ring is known to be sensitive to acidic conditions, under which it can readily undergo hydrolysis to form a diol. libretexts.org This suggests that this compound would be unstable in strongly acidic environments. While also reactive to strong bases, the conditions required are generally more forcing than for acid-catalyzed opening. libretexts.org

Oxidative Stability: The furan moiety is susceptible to oxidation, which can lead to ring-opening. acs.orgresearchgate.net This indicates a potential for degradation in the presence of strong oxidizing agents or under conditions that promote auto-oxidation.

Table 2: Summary of this compound Stability

| Condition | Stability Profile | Likely Outcome/Reaction |

|---|---|---|

| Metabolic (e.g., Liver Microsomes) | Likely Unstable | Metabolized by CYP450 enzymes, potentially forming reactive epoxide metabolites on the furan ring. mdpi.comcolab.wsmdpi.com |

| Acidic (e.g., low pH) | Unstable | Acid-catalyzed opening of the epoxide ring to form a trans-diol. libretexts.org |

| Basic (e.g., high pH) | Moderately Stable | Resistant to weak bases, but the epoxide ring can be opened by strong nucleophiles/bases. libretexts.org |

| Oxidative | Potentially Unstable | The furan ring is susceptible to oxidative cleavage. acs.orgresearchgate.net |

Theoretical Chemistry Approaches to Predict Reactivity (e.g., DFT)